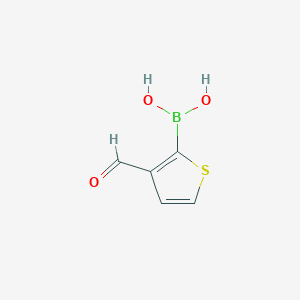

(3-formylthiophen-2-yl)boronic Acid

Beschreibung

Contextualization within Organoboron Chemistry and Thiophene (B33073) Derivatives

Organoboron compounds, characterized by a carbon-boron bond, are a cornerstone of modern organic chemistry. nih.gov Boronic acids, a subclass of organoboron compounds, are particularly noted for their stability and ease of handling. nih.gov They are extensively used as intermediates in a wide array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govntnu.no The incorporation of boron into heterocyclic compounds like thiophene has led to the development of novel materials with unique electronic and photophysical properties. rsc.orgrsc.org

Thiophene and its derivatives are a well-established class of sulfur-containing heterocyclic compounds. nih.gov The thiophene ring's electronic characteristics contribute to the reactivity and potential applications of its derivatives in fields ranging from materials science to medicinal chemistry. nih.govcymitquimica.com The fusion of thiophene with boron has been a fruitful area of research, leading to new building blocks for conjugated materials with applications in organic electronics and sensing. rsc.orgrsc.orgresearchgate.net

Significance of Boronic Acid and Aldehyde Functionalities in Molecular Design

The presence of both a boronic acid and an aldehyde group on the same thiophene scaffold gives (3-formylthiophen-2-yl)boronic acid a dual reactivity profile. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govchemimpex.com This functionality is crucial for constructing complex molecular frameworks from simpler precursors. chemimpex.com In medicinal chemistry, the boronic acid group is recognized for its ability to form reversible covalent bonds with biological targets, a property exploited in the design of enzyme inhibitors. researchgate.net

The aldehyde group, on the other hand, is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions. cymitquimica.com This allows for further derivatization of the molecule, expanding its synthetic utility. In drug design, aldehyde functionalities can be pivotal for interacting with biological macromolecules. The replacement of an aldehyde with a boronic acid has been a key strategy in the development of some therapeutic agents to improve their pharmacokinetic properties and specificity. nih.gov

Overview of Research Trajectories Involving this compound

Research involving this compound has primarily focused on its application as a synthetic intermediate. Its use in Suzuki-Miyaura cross-coupling reactions is a dominant theme, facilitating the synthesis of a diverse range of compounds. ntnu.nocymitquimica.comchemicalbook.com These synthesized molecules have been investigated for various applications, including as active pharmaceutical ingredients and as components of advanced materials. chemimpex.comsigmaaldrich.cn

In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For instance, it has been used as a starting material for the synthesis of inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. sigmaaldrich.cnsigmaaldrich.com Furthermore, boronic acid compounds, in general, have been investigated for their anticancer and antimicrobial properties. tcichemicals.comnih.govnih.gov The unique combination of the thiophene ring, boronic acid, and aldehyde group in this compound makes it a valuable scaffold for the development of novel therapeutic agents. chemimpex.comresearchgate.net

Table 1: Chemical Profile of this compound

| Property | Value |

| CAS Number | 17303-83-2 |

| Molecular Formula | C5H5BO3S |

| Molecular Weight | 155.97 g/mol chemicalbook.com |

| Appearance | White to light orange to green powder or crystals chemimpex.comthermofisher.com |

| Melting Point | 330 °C (decomposes) chemimpex.comchemicalbook.com |

| Solubility | Slightly soluble in water chemicalbook.com |

| SMILES | O=Cc1scc(B(O)O)c1 |

| InChI Key | HYXMHAHVUFTVFZ-UHFFFAOYSA-N cymitquimica.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXMHAHVUFTVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378454 | |

| Record name | (3-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17303-83-2 | |

| Record name | 3-Formyl-2-thiopheneboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Formylthiophen 2 Yl Boronic Acid and Derivatives

Strategies for the Direct Synthesis of (3-formylthiophen-2-yl)boronic Acid

Direct C-H borylation of thiophene-3-carbaldehyde presents an atom-economical and efficient route to this compound. This approach avoids the pre-functionalization of the thiophene (B33073) ring, which is often required in traditional cross-coupling strategies.

Iridium-catalyzed C-H activation has emerged as a powerful tool for the direct borylation of thiophenes. nih.govrsc.org These reactions typically employ a catalyst, such as [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene), in combination with a borylating agent like pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B₂pin₂). The high regioselectivity of these catalysts is a key advantage, often favoring borylation at the most sterically accessible C-H bond adjacent to the sulfur atom. nih.gov For 3-substituted thiophenes, such as thiophene-3-carbaldehyde, the iridium catalyst directs borylation primarily to the C2 position. The presence of the formyl group is generally well-tolerated by these catalytic systems. nih.gov

Beyond iridium, research has also explored the use of more earth-abundant metals. Iron-based catalysts, for instance, have been developed for the C-H borylation of various heterocycles, including thiophenes. nih.goved.ac.uked.ac.uk These systems often require specific ligands and reaction conditions, such as photochemical activation, to achieve high efficiency. ed.ac.uk While the scope of iron-catalyzed borylation of specifically 3-formylthiophene is still developing, it represents a promising avenue for more sustainable synthetic routes.

Another approach involves the palladium-catalyzed cross-coupling of a halogenated precursor, such as 2-bromo-3-formylthiophene, with a boron source. This method, while not a direct C-H activation, is a reliable strategy for synthesizing the target boronic acid. nih.gov

The efficiency and selectivity of the direct borylation of 3-formylthiophene are highly dependent on the optimization of several reaction parameters. Key variables include the choice of catalyst, ligand, boron source, solvent, and temperature.

For iridium-catalyzed reactions, the ligand plays a crucial role in determining the catalyst's activity and selectivity. Sterically hindered and electron-rich ligands can enhance the rate of C-H activation and subsequent borylation. The choice of solvent is also critical, with non-polar solvents like n-hexane or cyclohexane (B81311) often providing the best results. nih.gov The reaction temperature is typically kept at room temperature to minimize side reactions and decomposition of the product. nih.gov

The table below summarizes representative conditions for the iridium-catalyzed borylation of 3-substituted thiophenes, which are analogous to the synthesis of this compound.

| Substrate (3-Substituted Thiophene) | Catalyst | Borylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 3-Methylthiophene | [Ir(cod)OMe]₂ / dtbpy | HBpin | n-Hexane | RT | 98 |

| 3-Bromothiophene | [Ir(cod)OMe]₂ / dtbpy | HBpin | n-Hexane | RT | 97 |

| 3-Chlorothiophene | [Ir(cod)OMe]₂ / dtbpy | HBpin | n-Hexane | RT | 95 |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; HBpin = Pinacolborane; RT = Room Temperature

Synthesis of Advanced this compound Derivatives

Halogenation of the thiophene ring in the presence of a boronic acid or ester group can be achieved with careful selection of reagents. Electrophilic bromination, for example, can be performed on thiophene boronate esters without significant cleavage of the carbon-boron bond. nih.gov This allows for the regioselective introduction of a bromine atom, which can then serve as a handle for further cross-coupling reactions.

Alkylation of the thiophene nucleus can be accomplished through various methods, including Friedel-Crafts reactions. rsc.org Boron trifluoride and its complexes are often used as catalysts for the alkylation of thiophenes with olefins, alkyl halides, or alcohols. google.comacs.org The conditions for these reactions must be carefully controlled to avoid side reactions and ensure the stability of the boronic acid moiety.

The following table provides examples of reagents used for the functionalization of thiophene systems.

| Reaction | Reagent | Catalyst/Conditions | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Various solvents | nih.gov |

| Alkylation (with olefins) | Olefins (e.g., isobutylene) | Boron trifluoride | google.comacs.org |

| Alkylation (with alkyl halides) | Alkyl halides | Boron trifluoride | google.com |

The introduction of additional heteroatoms or functional groups onto the thiophene ring can significantly alter the properties of the resulting molecule. For instance, thiocyanation of aryl boronic acids can be achieved using copper-catalyzed reactions with reagents like potassium thiocyanate (B1210189) (KSCN). nih.gov This introduces a sulfur and nitrogen-containing functional group, which can be a precursor for other heterocycles.

Furthermore, the formyl group of this compound provides a reactive site for a variety of chemical transformations. It can undergo condensation reactions to form imines, oximes, or hydrazones, or it can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. These transformations, coupled with the reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions, provide a powerful platform for the synthesis of highly functionalized thiophene derivatives. sigmaaldrich.com

Transformations of the Formyl Group

The aldehyde functionality is a cornerstone of organic synthesis, offering a gateway to numerous other functional groups through a variety of well-established reactions.

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl (alcohol) group.

Oxidation: Standard oxidizing agents can convert the aldehyde to 2-borono-3-thiophenecarboxylic acid. This transformation provides a handle for further reactions, such as amide bond formation. Care must be taken to select conditions that are compatible with the boronic acid moiety, as some strong oxidants may lead to degradation or protodeboronation—the cleavage of the carbon-boron bond. researchgate.net

Reduction: The formyl group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This yields (3-(hydroxymethyl)thiophen-2-yl)boronic acid, a derivative that can be used in esterification or etherification reactions. The choice of reducing agent is critical to avoid the reduction of other parts of the molecule or unwanted side reactions.

Table 1: Oxidation and Reduction of the Formyl Group

| Starting Material | Transformation | Product |

|---|---|---|

| This compound | Oxidation | 2-Borono-3-thiophenecarboxylic acid |

The electrophilic carbon of the formyl group readily reacts with nitrogen-based nucleophiles, such as primary amines, hydrazines, and their derivatives, typically via an acid-catalyzed condensation mechanism to form a C=N double bond. beilstein-journals.org

The reaction of an aldehyde with a primary amine yields an imine (or Schiff base), while the reaction with a hydrazine (B178648) produces a hydrazone. These reactions are generally reversible. researchgate.netthebrpi.org

Imine Formation: Condensation with primary amines (R-NH₂) converts the formyl group into an imine. The stability of the resulting imine can be influenced by the nature of the 'R' group.

Hydrazone Formation: Reaction with hydrazines (R-NH-NH₂) leads to the formation of hydrazones. Hydrazones are generally more stable than the corresponding imines. thebrpi.org For ortho-carbonyl substituted arylboronic acids, a class of compounds to which this compound belongs, the reaction with hydrazines can be significantly accelerated. nih.gov Furthermore, the initial hydrazone product can undergo a subsequent intramolecular cyclization, where the hydrazine nitrogen displaces the hydroxyl groups of the boronic acid to form a stable, six-membered diazaborine (B1195285) ring. nih.govnih.govresearchgate.net This pH-dependent equilibrium between the open-chain hydrazone and the cyclic diazaborine is a unique feature of this molecular scaffold. nih.govresearchgate.net

Thiosemicarbazones are a specific class of hydrazones formed by the condensation of an aldehyde or ketone with a thiosemicarbazide. researchgate.netresearchgate.net These compounds are of significant interest due to their biological activities. nih.gov The synthesis involves reacting this compound with a substituted or unsubstituted thiosemicarbazide, often in the presence of an acid catalyst in a solvent like ethanol. researchgate.netnih.gov

The general reaction is as follows: this compound + H₂N-NH-C(=S)-NHR → (E)-2-((2-(dihydroxyboraneyl)thiophen-3-yl)methylene)hydrazine-1-carbothioamide derivative + H₂O

Table 2: Examples of Thiosemicarbazone Derivatives

| Reagent | Product Structure |

|---|---|

| Thiosemicarbazide | |

| 4-Methyl-3-thiosemicarbazide |

Condensation Reactions with Nitrogen-Containing Nucleophiles

Derivatization of the Boronic Acid Moiety

The boronic acid group, B(OH)₂, is itself a versatile functional handle. It can undergo reactions to form esters or anhydrides, which can alter the compound's solubility, stability, and reactivity in subsequent steps like cross-coupling reactions. sigmaaldrich.com

Boronate Esters: Boronic acids react reversibly with alcohols and diols to form boronate esters. wikipedia.org The reaction with 1,2- or 1,3-diols, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), is particularly favorable, leading to the formation of stable five- or six-membered cyclic esters. wikipedia.orgwiley-vch.de These esters, like 2-(3-formylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in purification and as substrates in palladium-catalyzed cross-coupling reactions due to their enhanced stability and solubility in organic solvents compared to the free boronic acids. organic-chemistry.org

Boronic Anhydrides (Boroxines): Like other arylboronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). wikipedia.org This process involves three molecules of the boronic acid condensing with the elimination of three molecules of water. Commercial samples of this compound often contain varying amounts of its corresponding anhydride. sigmaaldrich.comcymitquimica.com

Table 3: Derivatives of the Boronic Acid Moiety

| Reagent/Condition | Derivative Type | Representative Structure |

|---|---|---|

| Pinacol | Cyclic Boronate Ester |

Synthesis of Trifluoroborate Derivatives

Boronic acids are known to undergo dehydration to form boroxine anhydrides and can be challenging to purify. A common strategy to improve the stability and handling of boronic acids is to convert them into their corresponding potassium trifluoroborate salts. These salts are typically crystalline, air-stable solids that are less prone to protodeboronation compared to the free boronic acids.

The conversion of this compound to its potassium trifluoroborate derivative is generally achieved through a straightforward reaction with potassium hydrogen fluoride (B91410) (KHF₂). This process involves the displacement of the hydroxyl groups on the boron atom with fluoride ions. The resulting trifluoroborate salt is an anionic, tetra-coordinated boron species, which exhibits enhanced stability.

The general transformation is outlined in the following reaction scheme:

Table 1: Synthesis of Potassium (3-formylthiophen-2-yl)trifluoroborate

| Reactant | Reagent | Solvent | Product |

|---|

This conversion is highly efficient and provides a stable precursor for subsequent cross-coupling reactions, often exhibiting different reactivity and requiring specific catalytic systems compared to the parent boronic acid.

Chemo- and Regioselective Synthetic Approaches

The presence of multiple reactive sites in this compound—namely the aldehyde, the boronic acid, and the C-H bonds on the thiophene ring—necessitates precise control over reaction conditions to achieve desired chemical transformations.

Chemo-selectivity refers to the selective reaction of one functional group in the presence of other, potentially reactive groups. For instance, a synthetic plan might require the modification of the formyl group (e.g., through a Wittig reaction or reductive amination) without disturbing the boronic acid moiety. Conversely, the boronic acid is frequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which must proceed without affecting the aldehyde.

Regio-selectivity involves controlling the position of substitution on the thiophene ring. While the parent compound is already substituted at positions 2 and 3, further functionalization of the ring at the C4 or C5 positions requires regioselective methods. Catalyst-controlled C-H activation is a powerful tool for this purpose. nih.gov For 3-substituted thiophenes, the regioselectivity of C-H functionalization is influenced by the electronic and steric nature of the existing substituents and the choice of catalyst. nih.gov This allows for the selective introduction of new groups at either the C2 or C5 position, providing access to a wide range of derivatives. nih.gov

Control of Functional Group Reactivity in Multistep Syntheses

The primary strategy for controlling functional group reactivity is the use of protecting groups. bham.ac.uk By temporarily masking a reactive functional group, other parts of the molecule can be modified. For this compound, both the aldehyde and the boronic acid can be protected. For example, the aldehyde can be converted to an acetal, which is stable under basic and nucleophilic conditions used for many Suzuki-Miyaura couplings. Similarly, the boronic acid can be converted to a more robust boronate ester (e.g., a pinacol ester), which protects the B-C bond from cleavage under certain reaction conditions.

Table 2: Examples of Chemoselective Reactions

| Target Functional Group | Reaction Type | Reagents | Unreacted Functional Group |

|---|---|---|---|

| Formyl Group | Wittig Reaction | Ph₃P=CHR, THF | Boronic Acid |

| Formyl Group | Reductive Amination | R₂NH, NaBH(OAc)₃ | Boronic Acid |

Strategies for Orthogonal Protection and Deprotection

For complex molecular syntheses involving multiple protecting groups, an orthogonal strategy is essential. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions. thieme-connect.de This approach provides a high degree of control and flexibility in synthetic planning. bham.ac.ukthieme-connect.de

In the context of this compound derivatives, one might need to protect both the aldehyde and the boronic acid functionalities. An effective orthogonal strategy would allow for the independent deprotection of either group at a specific stage of the synthesis.

For example, the formyl group can be protected as an acetal, which is labile under acidic conditions. The boronic acid can be protected as a pinacol ester, which is stable to acid but can be deprotected using transesterification with a diol or cleaved under specific oxidative or fluoride-mediated conditions. researchgate.netrsc.orgnih.gov This orthogonality allows a chemist to unmask the aldehyde to perform a reaction, and then subsequently, in a later step, deprotect the boronic acid for a different transformation.

Table 3: Orthogonal Protection Scheme for this compound

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| Formyl Group | Diethyl Acetal | Ethanol, Acid catalyst | Aqueous Acid (e.g., HCl) | Pinacol Boronate Ester |

The development of such orthogonal strategies is critical for the efficient synthesis of complex molecules derived from this compound, enabling their use as versatile building blocks in medicinal chemistry and materials science. bham.ac.ukrsc.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Potassium (3-formylthiophen-2-yl)trifluoroborate | Potassium trifluoro(3-formylthiophen-2-yl)borate(1-) |

| Pinacol | 2,3-Dimethylbutane-2,3-diol |

Iii. Advanced Reactivity and Mechanistic Investigations of 3 Formylthiophen 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The boronic acid group is an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com (3-formylthiophen-2-yl)boronic acid serves as the organoboron partner in these reactions, providing the 3-formylthiophen-2-yl scaffold. thermofisher.comcymitquimica.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

This compound is effectively coupled with a variety of aryl and heteroaryl halides to synthesize complex biaryl and heterobiaryl structures. These products are often scaffolds for materials with interesting electronic properties or serve as intermediates for pharmacologically active compounds. nih.govsigmaaldrich.com For instance, the compound has been used as a substrate in palladium-Tedicyp catalyzed Suzuki coupling reactions with different aryl bromides. sigmaaldrich.com The choice of catalyst, base, and solvent system is crucial for achieving high yields, especially with challenging heteroaryl substrates. ntnu.no Highly active palladium catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, have proven effective in promoting the cross-coupling of various heteroarylboronic acids. nih.govntnu.no

Table 1: Examples of Suzuki-Miyaura Coupling with this compound This table is representative of typical Suzuki-Miyaura reactions and conditions; specific examples for this compound may vary based on detailed literature reports.

| Coupling Partner (Ar-X) | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(4-methoxyphenyl)-3-formylthiophene | Good to Excellent |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 3-formyl-2-(pyridin-2-yl)thiophene | Good |

| 1-Iodonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-formyl-2-(naphthalen-1-yl)thiophene | Good to Excellent |

| 3-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-(3-formylthiophen-2-yl)benzonitrile | Good |

The dual functionality of derivatives of this compound allows for its application in intramolecular cyclization reactions. A notable example is its use as a starting material in the synthesis of 4H-thieno[2,3-c]isoquinolin-5-one derivatives, which are investigated as potential PARP-1 inhibitors. sigmaaldrich.com In this type of transformation, the thiophene (B33073) boronic acid is first coupled with a suitably substituted halide (e.g., an ortho-halobenzoyl derivative). The resulting intermediate, which now contains both the thiophene and the benzoyl moieties, can undergo a subsequent intramolecular reaction, often a condensation involving the formyl group, to construct the final polycyclic system. Another strategy involves a cascade cross-coupling/cyclization protocol where the boronic acid reacts with a substrate containing both a halo-group and a nucleophile (like an alcohol or amine), leading to the formation of bicyclic boron-containing heterocycles. fu-berlin.de

While palladium is the most common catalyst for reactions involving boronic acids, other transition metals can also be employed. For example, copper-mediated coupling protocols have been developed as an alternative to the standard Suzuki reaction. nih.gov These reactions can sometimes proceed under different conditions, such as at room temperature and in the absence of a strong base, which is advantageous for substrates bearing sensitive functional groups. nih.gov Ruthenium-catalyzed additions of arylboronic acids to aldehydes are also known, representing another pathway for C-C bond formation, although this typically involves the formyl group rather than the boronic acid as the coupling site. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality on the thiophene ring is an electrophilic center that readily participates in a variety of nucleophilic additions and condensation reactions. cymitquimica.com This reactivity provides a powerful handle for further molecular elaboration, allowing the introduction of diverse structural motifs.

The formyl group of this compound can undergo reactions typical of aldehydes. cymitquimica.com These include nucleophilic additions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. The resulting alcohol can then be used in subsequent transformations.

Condensation reactions provide a route to extend conjugation and build more complex structures. For example, the formyl group can react with active methylene (B1212753) compounds in Knoevenagel condensations, with phosphorus ylides in Wittig reactions to form alkenes, or with amines to form imines. These imines can then be reduced to secondary amines or used as electrophiles in other reactions. The Petasis-borono Mannich reaction is another relevant transformation, where an amine, a carbonyl compound (like the formyl group here), and a boronic acid react to form α-amino acids or their derivatives, though this would involve an external boronic acid partner. researchgate.net

Table 2: Representative Reactions of the Formyl Group This table illustrates potential transformations of the formyl group based on standard aldehyde chemistry.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Malononitrile, Piperidine (catalyst) | Dicyanovinyl-thiophene |

| Reductive Amination | Primary Amine (R-NH₂), NaBH₃CN | Secondary Amine |

| Grignard Addition | Alkyl/Aryl Magnesium Bromide (R-MgBr) | Secondary Alcohol |

| Aldol Condensation | Acetone, Base | α,β-Unsaturated Ketone |

Nucleophilic Additions and Condensations

Reactivity of the Boronic Acid Group

The boronic acid functional group is a versatile Lewis acid, capable of forming reversible covalent bonds, which is central to its utility in chemical and biological applications. nih.gov

Boronic acids are Lewis acids due to the electron-deficient boron atom, which can accept a pair of electrons from a Lewis base. wikipedia.org This acidity is fundamental to their ability to form complexes. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The Lewis acidity is influenced by substituents on the aromatic ring. nih.gov For this compound, the electron-withdrawing nature of the formyl group is expected to increase the Lewis acidity of the boron center, making it a stronger Lewis acid compared to unsubstituted thiopheneboronic acid. researchgate.netnih.gov This enhanced acidity can facilitate the formation of stable complexes. researchgate.net

A hallmark of boronic acids is their ability to form reversible covalent complexes (boronate esters) with 1,2- and 1,3-diols, such as those found in saccharides and polyols. nih.govmdpi.com This interaction is pH-dependent, with complex formation being more favorable at pH values near or above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is present. mdpi.comresearchgate.net The interaction of 3-thienylboronic acid with diols has been studied, confirming its capacity to act as a receptor. mdpi.com The presence of the formyl group on the thiophene ring in this compound would lower its pKa, potentially allowing for efficient diol complexation at or near physiological pH. nih.gov This interaction forms the basis for using boronic acids in sensors and self-healing hydrogels. nih.govbohrium.com

Table 2: Boronic Acid-Diol Complexation Equilibrium

| Species | Structure | Description | Role in Equilibrium |

|---|---|---|---|

| Trigonal Boronic Acid | R-B(OH)₂ | Neutral, trigonal planar form. | Exists in equilibrium with the tetrahedral boronate form in aqueous solution. mdpi.com |

| Tetrahedral Boronate | [R-B(OH)₃]⁻ | Anionic, tetrahedral form, created by accepting a hydroxide (B78521) ion. | The more reactive species for diol complexation. mdpi.com |

| Boronate Ester | Cyclic ester | Formed by the reaction of the boronate with a diol, releasing water. | The stable complex formed from the interaction. researchgate.net |

The Lewis acidic boron center readily interacts with nucleophilic functional groups in biological molecules. As discussed, it forms dative bond adducts with N-terminal cysteines in peptides. researchgate.net Beyond this specific reaction, boronic acids are known to form reversible covalent bonds with various amino acid side chains. bohrium.com This reactivity has been widely exploited to design enzyme inhibitors, where the boronic acid moiety can mimic a transition state or bind to key catalytic residues. researchgate.netbohrium.com The ability to form these stable, yet reversible, adducts under physiological conditions makes this compound a candidate for the development of targeted biological probes and inhibitors, leveraging both the reactivity of the boronic acid and the specific chemical properties imparted by the formyl-substituted thiophene scaffold. researchgate.net

Cleavage of the Boronic Acid Group in Specific Reaction Conditions

The cleavage of the carbon-boron bond in arylboronic acids, a process known as protodeboronation, is a significant reaction pathway that can occur under various conditions, often as an undesired side reaction in cross-coupling chemistries. wikipedia.org The susceptibility of this compound to this cleavage is influenced by the electronic properties of its substituents and the reaction environment.

The presence of an electron-withdrawing formyl group at the 3-position is expected to enhance the rate of protodeboronation, particularly under basic conditions. nih.govacs.org Studies on various arylboronic acids have shown that electron-deficient systems are more prone to decomposition via C-B bond cleavage. acs.org The mechanism in basic media generally involves the formation of a tetrahedral boronate species, which then undergoes protonolysis. For highly electron-deficient arylboronic acids, the trihydroxyboronates generated in aqueous conditions can be inherently unstable. acs.org

The stability of the C-B bond is highly dependent on the pH of the medium. Protodeboronation can be accelerated under both acidic and basic conditions, with the slowest rates often observed around neutral pH. andersonsprocesssolutions.com For this compound, the reaction would proceed by replacing the boronic acid group with a hydrogen atom, yielding 3-formylthiophene. This transformation can be facilitated by the presence of certain metal catalysts and water. andersonsprocesssolutions.com

Factors that influence the rate of protodeboronation for arylboronic acids are summarized in the table below.

| Factor | Influence on Protodeboronation Rate | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -CHO) | Increases rate, especially under basic conditions. nih.govacs.org | Stabilizes the resulting carbanion or facilitates the departure of the boronic acid group by increasing the acidity of the aryl proton. |

| Basic Conditions (High pH) | Increases rate. acs.organdersonsprocesssolutions.com | Promotes the formation of the more reactive tetrahedral boronate anion. |

| Acidic Conditions (Low pH) | Increases rate. andersonsprocesssolutions.com | Facilitates ipso-protonation of the carbon atom attached to boron. |

| Presence of Water | Can accelerate the reaction. andersonsprocesssolutions.com | Acts as a proton source for the protonolysis step. |

| Metal Catalysts (e.g., Pd, Cu) | Can catalyze the cleavage. andersonsprocesssolutions.com | May be involved in transmetalation or other steps that weaken the C-B bond. |

Thiophene Ring Reactivity

The reactivity of the thiophene ring in this compound is governed by the interplay of the inherent reactivity of the heterocyclic system and the electronic effects of the two substituents: the boronic acid group at C2 and the formyl group at C3.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In thiophene, the C2 (α) position is significantly more reactive towards electrophiles than the C3 (β) position due to better stabilization of the cationic intermediate (the Wheland intermediate). wikipedia.orgdalalinstitute.com

In this compound, the available positions for substitution are C4 and C5. The directing effects of the existing substituents must be considered:

Boronic acid group (-B(OH)₂): This group is generally considered a deactivating group due to the electron-deficient nature of the boron atom. It typically directs incoming electrophiles to the meta position. In this case, relative to the C2 position, C4 is meta and C5 is para-like.

Formyl group (-CHO): This is a strong electron-withdrawing and deactivating group. dalalinstitute.com It deactivates the ring towards electrophilic attack and is a meta-director. Relative to the C3 position, the C5 position is meta.

Considering these effects, the C5 position is meta to the deactivating formyl group, which makes it the least deactivated of the available positions. The C4 position is ortho to the formyl group and meta to the boronic acid group, making it highly deactivated. Therefore, electrophilic substitution is most likely to occur at the C5 position.

| Position on Thiophene Ring | Relation to -B(OH)₂ (at C2) | Relation to -CHO (at C3) | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| C4 | meta | ortho | Strongly Deactivated |

| C5 | para-like | meta | Favored Site of Substitution |

Metalation and Further Functionalization

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles.

For this compound, the most acidic protons on the thiophene ring must be identified. The acidity of thiophene protons generally follows the order C2 > C5 > C3 > C4. However, substituents dramatically alter this pattern.

The formyl group at C3 will significantly acidify the proton at the C4 position.

The boronic acid group at C2 will acidify the proton at the C5 position (as it is the other α-position).

The formyl group is a potent directing group for metalation. However, it is also electrophilic and can react with the organolithium reagent. To prevent this, the aldehyde may need to be protected (e.g., as an acetal) before metalation. Assuming the aldehyde is protected, the directing effect of the protected aldehyde and the boronic acid group would guide the metalation. The C-H bond at the C5 position is generally the most acidic on a thiophene ring after the C2 position is substituted. Therefore, metalation is most likely to occur at the C5 position, which is adjacent to the sulfur atom and activated by the boronic acid group. Deprotonation at C4, while activated by the C3-formyl group, is generally less favorable than at the α-position (C5).

Subsequent reaction of the resulting organometallic intermediate with an electrophile (E+) would lead to a 2,3,5-trisubstituted thiophene.

Iv. Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocycles

The compound serves as an ideal starting point for constructing larger, more complex heterocyclic structures, particularly those containing the thiophene (B33073) moiety.

(3-formylthiophen-2-yl)boronic acid is instrumental in synthesizing polycyclic aromatic compounds where a thiophene ring is fused to other cyclic systems. The general strategy involves a two-step process:

Suzuki-Miyaura Coupling: The boronic acid function is utilized to couple the thiophene ring with a suitably functionalized aryl or heteroaryl halide. This step builds the basic carbon skeleton of the target molecule. This reaction is a well-established and versatile method for creating C-C bonds.

Intramolecular Cyclization: The formyl group, now positioned in proximity to a reactive site on the newly introduced aromatic system, drives a subsequent ring-closing reaction. This can be an intramolecular condensation or other cyclization variant, leading to the final fused heterocyclic system.

While direct examples for the 3-formyl isomer are specific, the utility of this approach is clearly demonstrated by its close isomer, 2-formyl-3-thiopheneboronic acid. This related compound has been successfully used as a starting material for the synthesis of complex fused systems like 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are investigated as PARP-1 inhibitors, and phenanthro-dithiophene moieties, which possess interesting properties for electronics. The synthesis of various thieno[3,2-b]thiophene (B52689) derivatives through Suzuki coupling further highlights the power of this methodology for creating extended, fused thiophene structures.

The incorporation of boron and nitrogen atoms into aromatic systems creates a class of heterocycles known as azaborines, which are isoelectronic analogues of benzene (B151609) and other arenes. These compounds have garnered significant interest in materials science and medicinal chemistry. This compound is a prime candidate for synthesizing thieno-fused azaborines.

The synthetic pathway typically involves the condensation of the formyl group with a nitrogen-containing nucleophile, such as a substituted hydrazine (B178648) or amine. The resulting intermediate can then undergo an intramolecular cyclization where the boronic acid moiety reacts to form a stable boron-nitrogen dative bond, completing the heterocyclic ring. This one-pot synthesis approach has been reported for creating various substituted aromatic azaborines. Research on the synthesis of furano- and thieno-fused carbazole-containing azaborines from a common boronic acid ester precursor validates this strategy, demonstrating that fused BN-heterocycles can be efficiently constructed.

Table 1: Examples of Heterocyclic Systems Derived from Formylthiophene Boronic Acids This table summarizes representative complex heterocyclic systems synthesized using formylthiophene boronic acids as key building blocks, illustrating the synthetic versatility of this class of compounds.

| Heterocyclic System | Starting Material (Isomer) | Key Reaction Type | Potential Application | Reference |

|---|---|---|---|---|

| 4H-thieno[2,3-c]-isoquinolin-5-ones | 2-Formyl-3-thiopheneboronic acid | Suzuki Coupling / Cyclization | PARP-1 Inhibitors | |

| Phenanthro-dithiophenes | 2-Formyl-3-thiopheneboronic acid | Suzuki Coupling / Cyclization | Field-Effect Transistors | |

| Thieno-fused Azaborines | This compound (Proposed) | Condensation / Intramolecular B-N Cyclization | Functional Materials | |

| Thieno[3,2-b]thiophenes | Thiophene Boronic Acid Derivatives | Suzuki Coupling | Optoelectronic Materials |

Precursor for Advanced Functional Materials

The electronic properties of the thiophene ring make this compound an attractive monomer for the synthesis of organic functional materials. ulisboa.pt

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic electronics. This compound can be used in step-growth polymerization reactions, most notably Suzuki polycondensation, to create well-defined polymers.

In this process, the bifunctional monomer can be co-polymerized with other di-halogenated aromatic compounds. The Suzuki coupling reaction systematically links the monomers, extending the polymer chain and the conjugated system. For instance, the synthesis of a novel low band-gap polymer (P4TBT) was achieved through the Suzuki co-polymerization of a fused thiophene monomer with benzothiadiazole, yielding a material with high molecular weight suitable for electronic devices. The formyl group on the thiophene ring can be retained in the final polymer, allowing for post-polymerization modification, or it can be used in the synthesis of more complex monomers prior to polymerization.

The materials derived from this compound and its analogs have shown significant promise in organic electronics. ulisboa.pt The ability to construct extended π-conjugated systems like oligothiophenes and polymers is critical for their function as semiconductors.

A key application is in Organic Field-Effect Transistors (OFETs). Materials based on phenanthro-dithiophene moieties, which can be prepared from the isomeric 2-formyl-3-thiopheneboronic acid, have been specifically noted for their field-effect transistor properties. Furthermore, a polymer incorporating a fused thiophene-thieno[3,2-b]thiophene monomer demonstrated high hole mobilities of 0.07 cm²/Vs, a critical performance metric for OFETs, underscoring the suitability of these building blocks for high-performance organic electronic devices.

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The dual functionality of this compound makes it an excellent candidate for designing self-assembling systems. The boronic acid group can form strong, directional hydrogen bonds, often leading to dimerization. The formyl group can be reacted with other molecules, such as hydrazides, to form new linkages that also introduce additional hydrogen bonding sites.

For example, the reaction of this compound with 4-methylbenzenesulfonohydrazide (B56588) yields a product that precipitates from solution upon slow evaporation. ulisboa.pt This process of crystallization is a form of self-assembly, where the individual molecules arrange into a well-defined, ordered lattice driven by intermolecular forces. The inherent ability of the boronic acid and the newly formed hydrazone group to act as hydrogen bond donors and acceptors provides the directional cues necessary for the formation of such ordered supramolecular structures.

Table 2: Applications of Materials Derived from this compound and Analogs This table outlines the functional materials developed from formylthiophene boronic acids and related structures, highlighting their properties and target applications.

| Material Type | Derived Structure | Key Property | Application | Reference |

|---|---|---|---|---|

| Conjugated Polymer | Poly(fused thiophene-co-benzothiadiazole) | Low Band-Gap, High Molecular Weight | Organic Photovoltaics (OPV) | |

| Organic Semiconductor | Poly(fused thiophene-co-benzothiadiazole) | Hole Mobility of 0.07 cm²/Vs | Organic Field-Effect Transistors (OFETs) | |

| Small Molecule Semiconductor | Phenanthro-dithiophene | Field-Effect Transistor Properties | Organic Electronics | |

| Supramolecular System | Hydrazone derivative | Self-assembly via Hydrogen Bonding | Crystal Engineering | ulisboa.pt |

Role in the Synthesis of Bioactive Molecules

This compound is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex organic molecules, including those with potential biological activity. cymitquimica.com Its structure, featuring both a reactive formyl group and a boronic acid moiety on a thiophene ring, allows for its participation in a variety of chemical transformations. cymitquimica.com In medicinal chemistry, it is primarily utilized as an intermediate in cross-coupling reactions to construct larger molecular scaffolds, rather than being incorporated directly as a boron-containing therapeutic agent. cymitquimica.comnih.gov

The incorporation of boron into drug molecules is an area of growing interest in medicinal chemistry, leading to the development of pharmaceuticals like bortezomib (B1684674) and vaborbactam (B611620). nih.govmdpi.com Boronic acids are recognized for their unique ability to form reversible covalent bonds with biological targets. researchgate.net They possess a vacant p-orbital on the sp²-hybridized boron atom, which allows for Lewis acid-base interactions and conversion to a stable anionic sp³-hybridized state under physiological conditions. mdpi.com

While this compound is a member of this important class of compounds, its primary role in the synthesis of bioactive molecules is typically as a transient functional group. It is extensively used as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. cymitquimica.com In these reactions, the boronic acid group is replaced by another organic substituent, meaning the final product is no longer a boron-containing compound. Therefore, its contribution lies in the efficient construction of carbon-carbon bonds to create complex molecular frameworks that may form the basis of a pharmaceutical, rather than producing a boron-containing drug itself.

A significant application of this compound in the synthesis of bioactive molecules is its use as a precursor for heterocyclic systems with enzyme-inhibiting properties. The compound's dual reactivity allows for the construction of fused ring systems, which are common motifs in pharmacologically active agents.

Research has demonstrated the utility of this compound in the synthesis of the thieno[3,2-c]pyridine (B143518) core structure. researchgate.net In one reported method, the compound undergoes a modified Suzuki reaction to construct the tricyclic skeleton of a thieno[3,2-c] cymitquimica.combldpharm.comnaphthyridine N-oxide. researchgate.net This highlights its role as a key component in building the specific thieno[3,2-c] fused pyridine (B92270) system.

The biological relevance of this heterocyclic core is underscored by recent studies on related thieno[3,2-c]quinoline derivatives. A series of these compounds were identified as potential new inhibitors of RET (rearranged during transfection) kinase, a key driver in the progression of medullary thyroid cancer (MTC). nih.gov Selected thieno[3,2-c]quinoline derivatives demonstrated promising antiproliferative activity against the particularly aggressive TT(C634R) MTC cell line, with IC₅₀ values in the micromolar range. nih.gov Computational docking studies further supported their potential to bind effectively to the RET tyrosine kinase domain. nih.gov

While the specific synthesis of the active RET inhibitors did not start from this compound, the established use of this boronic acid to create the foundational thieno[3,2-c]pyridine skeleton demonstrates its value as a strategic starting material for accessing this class of potential enzyme inhibitors. researchgate.netnih.gov

V. Research in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Boron-Containing Therapeutic Agents

A thorough search of medicinal chemistry literature did not yield any studies concerning the design or synthesis of therapeutic agents derived from (3-formylthiophen-2-yl)boronic acid for the applications listed below.

Targeting Aldehyde Dehydrogenase Enzymes

There is no available research to indicate that this compound has been designed, synthesized, or evaluated as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. The ALDH superfamily is a significant target in disease, and research into inhibitors is active, focusing on various molecular scaffolds like indole-2,3-diones and other specific structures to achieve isoform selectivity. nih.govresearchgate.netnih.govmdpi.com However, this compound is not mentioned in this body of work. While it contains an aldehyde group, its role as an inhibitor of the enzymes that metabolize aldehydes has not been explored in the literature.

Development of Boron Neutron Capture Therapy (BNCT) Agents

The development of agents for Boron Neutron Capture Therapy (BNCT) is a specialized field focused on creating compounds that can selectively deliver a high concentration of boron-10 (B1234237) (¹⁰B) to tumor cells. nih.gov Despite extensive research into various boron-containing molecules, there is no evidence that this compound has been investigated for this purpose.

Antifungal and Antiviral Activity

No scientific studies were found that report on the antifungal or antiviral properties of this compound. Research into new antifungal and antiviral agents is broad, and while some studies investigate organoboron compounds or thiophene (B33073) derivatives, this specific molecule has not been identified as an active agent against fungal or viral pathogens in the available literature. mdpi.comnih.govnih.govnih.gov

Probing Biological Pathways

The use of boronic acids as chemical probes is an emerging area of interest. For example, 2-formylphenylboronic acid has been utilized to form reversible iminoboronate linkages for labeling proteins. nih.gov However, there is no corresponding research indicating that this compound has been developed or used as a chemical probe to investigate biological pathways.

Use as Chemical Probes for Biological Systems

Chemical probes are essential molecules for dissecting complex biological processes. The design of this compound allows it to function as a versatile scaffold for creating such probes, primarily through the strategic exploitation of its boronic acid and formyl groups.

Boronic acids are well-established as recognition motifs for saccharides, which are abundant in biological systems and play crucial roles in cellular recognition and signaling. nih.gov The boronic acid group can form reversible covalent bonds with the 1,2- and 1,3-diol functionalities present in monosaccharides and polysaccharides. nih.gov This interaction can be harnessed to develop probes for labeling and detecting cells. For instance, a boronic acid-based receptor was successfully used to label Gram-positive bacteria by targeting the thick saccharide layer of their cell walls, leading to enhanced fluorescence for detection. nih.gov

Furthermore, the formyl group of this compound can participate in the formation of iminoboronates. This chemistry has been ingeniously applied in the development of dual-purpose chemical probes. nih.gov In a modular approach, a ligand that binds to a protein of interest can be combined with a formyl-boronic acid derivative to create a probe that selectively labels the target protein. nih.gov The reversible nature of the iminoboronate linkage can then be exploited for further modifications, such as attaching a fluorophore for visualization, through a transimination reaction. nih.gov This strategy allows for the sensitive detection and profiling of proteins in complex biological mixtures. nih.gov While this specific application was demonstrated with 2-formylphenylboronic acid, the underlying chemical principles are directly applicable to its thiophene analog. nih.gov

The combination of a fluorophore with a boronic acid can create fluorescent probes that respond to the presence of specific analytes. For example, fluorescent probes have been designed to detect metal ions like Hg2+ in biological systems, including live cancer cells. nih.gov These probes often utilize a mechanism where the binding of the target ion to a recognition moiety, which could be designed around a boronic acid derivative, modulates the fluorescence output of the molecule. nih.gov

Investigating Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to drug discovery and understanding biological function. This compound and its derivatives have proven to be valuable tools in this area, particularly as inhibitors of enzymes like β-lactamases.

Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes that hydrolyze the antibiotics. Boronic acids have emerged as effective non-β-lactam-based inhibitors of these enzymes. In a notable study, researchers used the crystallographic structure of a boronic acid inhibitor complexed with Escherichia coli AmpC β-lactamase to design more potent inhibitors. researchgate.net This structure-based approach led to the synthesis and testing of numerous boronic acid derivatives, including those based on a thiophene scaffold.

The research demonstrated that boronic acids act as transition-state analogs, forming a stable, covalent adduct with the catalytic serine residue (Ser64) in the active site of AmpC β-lactamase. researchgate.net The thiophene ring of these inhibitors can form hydrophobic interactions within the active site, contributing to their binding affinity. nih.gov The inhibitory potency of these compounds was quantified by determining their inhibition constants (Ki). For example, a related compound, benzo[b]thiophene-2-boronic acid, exhibited a high affinity for E. coli AmpC with a Ki of 27 nM. researchgate.net These boronic acid inhibitors were also shown to potentiate the activity of β-lactam antibiotics against bacteria expressing class C β-lactamases, highlighting their potential as therapeutic leads.

The interaction of boronic acid-based inhibitors is not limited to β-lactamases. Vaborbactam (B611620), a cyclic boronic acid β-lactamase inhibitor, has also been shown to inhibit Penicillin-Binding Proteins (PBPs), which are key enzymes in bacterial cell wall synthesis and the primary targets of β-lactam antibiotics. nih.govnih.gov Crystallographic analysis of vaborbactam in complex with Pseudomonas aeruginosa PBP3 revealed that it forms a covalent bond with the catalytic serine residue (S294). nih.govnih.gov The thiophene ring of vaborbactam participates in hydrophobic interactions within the active site, contributing to its binding. nih.gov Although the affinity for PBP3 (IC50 of 262 μM) is lower than for many β-lactamases, this finding underscores the potential for boronic acids to target other serine-containing enzymes. nih.govnih.gov

The table below summarizes the inhibitory activity of a related boronic acid compound against a key bacterial enzyme.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Benzo[b]thiophene-2-boronic acid | E. coli AmpC β-lactamase | 27 nM |

Data sourced from a study on structure-based enhancement of boronic acid-based inhibitors. researchgate.net

The table below presents the inhibitory concentration of a cyclic boronic acid, vaborbactam, against a Penicillin-Binding Protein.

| Compound | Target Protein | 50% Inhibitory Concentration (IC50) |

| Vaborbactam | Pseudomonas aeruginosa PBP3 | 262 μM |

Data sourced from a structural analysis of vaborbactam binding to PBP3. nih.govnih.gov

Vi. Computational Chemistry and Theoretical Studies

Electronic Structure and Bonding Analysis

Theoretical calculations are crucial for understanding the fundamental electronic nature and geometry of (3-formylthiophen-2-yl)boronic acid. DFT calculations, for instance, can determine optimized molecular structures, including key bond lengths and angles, which can then be compared with experimental data where available.

A DFT study on the closely related 2-Thienylboronic acid, performed at the B3LYP/6-31G* level of theory, provides a strong model for understanding the structural parameters of the 3-formyl derivative. dergipark.org.tr In such studies, the calculated bond lengths for the thiophene (B33073) ring and the C-B bond are typically found to be in close agreement with experimental values, often with error margins between 0.45% and 1.6%. dergipark.org.tr Bond angles also show reasonable correlation, though deviations can be larger (up to 5.5%) due to the flexibility of the boronic acid group. dergipark.org.tr

The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For thiophene-based boronic acids, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across the boronic acid and formyl groups, which act as electron-withdrawing functions. This distribution is key to the molecule's reactivity, particularly in cross-coupling reactions.

Table 1: Representative Calculated Structural Parameters for Thiopheneboronic Acid Analogs (DFT B3LYP/6-31G)* dergipark.org.tr Note: This data is based on the closely related 2-Thienylboronic acid and serves as an illustrative example. The presence of the 3-formyl group will induce minor changes in the actual values for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S (thiophene) | ~1.75 Å |

| C=C (thiophene) | ~1.37 Å | |

| C-C (thiophene) | ~1.42 Å | |

| C-B | ~1.56 Å | |

| B-O | ~1.37 Å | |

| Bond Angle | C-S-C (thiophene) | ~92.5° |

| C-C-B | ~128.0° | |

| O-B-O | ~115.0° |

Reaction Mechanism Elucidation

Computational studies have been instrumental in mapping the reaction mechanisms involving boronic acids. For this compound, a primary application is the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comthermofisher.com Theoretical investigations have shed light on the complex steps of this catalytic cycle.

Suzuki-Miyaura Reaction: Computational modeling has helped identify key intermediates that are often too transient to be observed experimentally. acs.org Studies have elucidated two distinct mechanistic pathways involving pre-transmetalation intermediates with Pd-O-B linkages:

A tri-coordinate boronic acid complex: This intermediate can dominate the reaction when an excess of a phosphine (B1218219) ligand is present. acs.org

A tetra-coordinate boronate complex: This activated intermediate is favored when there is a deficiency of the ligand. acs.org

The calculations involve mapping the energy profile of the reaction, identifying transition states, and determining activation barriers for each elementary step. This helps in understanding how factors like ligands, solvents, and the nature of the boronic acid itself influence the reaction outcome. nih.gov

Protodeboronation: A significant competing side reaction for thienylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. researchgate.net This process can lower the yield of the desired cross-coupling product. DFT mechanistic studies on the acid-promoted protodeboronation of arylboronic acids have shown that the reaction can proceed readily, particularly for electron-rich or heteroaromatic systems, in the absence of any metal catalyst. researchgate.net Understanding the energy barriers for protodeboronation versus the desired catalytic cycle is a key area of computational investigation to optimize reaction conditions.

Prediction of Molecular Interactions

Theoretical methods are used to predict how this compound interacts with other molecules, which governs its reactivity and behavior in different chemical environments.

Interaction with Catalysts: In the context of the Suzuki-Miyaura reaction, DFT calculations can model the interaction between the boronic acid and the palladium catalyst center. For example, calculations can determine the bond distance of the Pd-O bond formed when the boronic acid coordinates to the palladium complex. nih.gov The electronic influence of substituents on the boronic acid, such as the formyl group, can be analyzed to predict how strongly it will interact with the catalyst and how this interaction affects the subsequent transmetalation step. rsc.org

Interaction with Diols and Solvents: Boronic acids are known to interact with diols to form cyclic boronate esters. rsc.org Computational quantum chemistry calculations, such as the B3LYP/6-31+G(d,p) model, can be used to study the kinetics and reaction mechanisms of these interactions. rsc.org Such studies have shown that the reactivity of a boronic acid is highly influenced by the electronic nature of its substituents and the surrounding medium (acidic or alkaline). rsc.org The formyl group on the thiophene ring, being electron-withdrawing, is predicted to significantly influence the Lewis acidity of the boron atom and thus its reactivity profile. Furthermore, implicit solvent models used in calculations help to understand how the bulk aqueous environment affects the thermodynamics and activation barriers of reactions. nih.gov

Vii. Future Research Directions

Exploration of Novel Synthetic Methodologies

While Suzuki-Miyaura cross-coupling is a common application for this compound, future research will likely focus on developing more efficient, sustainable, and regioselective synthetic methods. chemimpex.comsigmaaldrich.comresearchgate.net A primary challenge with thienylboronic acids is their susceptibility to protodeboronation, especially under the basic conditions typical of many cross-coupling reactions, which can lower yields and complicate purification. researchgate.netntnu.no

Key areas for future synthetic exploration include:

Directed C-H Borylation: Research into functional group-directed C-H borylation offers a pathway to synthesize substituted thienylboronic acids with high regioselectivity, bypassing the need for pre-functionalized starting materials. rsc.org Developing catalytic systems that can selectively functionalize the thiophene (B33073) ring while the boronic acid and formyl groups are present would be a significant advancement.

Catalyst-Free Methodologies: The development of catalyst-free reactions, such as the thioboration of carbon-carbon triple bonds, presents a mechanistically distinct and potentially more robust route for creating borylated thiophene derivatives. nih.gov Applying similar principles to generate (3-formylthiophen-2-yl)boronic acid or its precursors could offer a scalable and milder synthetic alternative. nih.gov

Decarboxylative Borylation: A novel method that transforms abundant carboxylic acids into boronic acids using inexpensive nickel catalysts could be adapted for this compound. drugdiscoverytrends.com Exploring the decarboxylative borylation of corresponding thiophenecarboxylic acids would represent a new and highly efficient synthetic route.

Advanced Coupling Reactions: Moving beyond traditional methods, the application of newer coupling reactions like the Liebeskind-Srogl coupling, which joins thioesters with boronic acids under base-free conditions, could open new avenues for creating complex molecules without the risk of base-induced protodeboronation. organic-chemistry.org

Table 1: Emerging Synthetic Methodologies for Investigation

| Methodology | Potential Advantage | Key Research Focus | Relevant Findings |

|---|---|---|---|

| Directed C-H Borylation | High regioselectivity, atom economy | Development of catalysts that tolerate existing functional groups. | Strategies for site-selective borylation are being developed to overcome steric-driven outcomes. rsc.org |

| Catalyst-Free Thioboration | Avoids transition metal catalysts, mild conditions | Adapting ring-forming thioboration to pre-functionalized thiophenes. | A catalyst-free method for synthesizing borylated benzothiophenes has been reported. nih.gov |

| Decarboxylative Borylation | Utilizes inexpensive starting materials and catalysts (e.g., Nickel). | Application to thiophenecarboxylic acid precursors. | This method successfully converts carboxylic acids to boronic acids. drugdiscoverytrends.com |

| Liebeskind-Srogl Coupling | Base-free conditions, mitigating protodeboronation. | Expanding the scope to include functionalized thienylboronic acids. | A mild, copper-mediated coupling of thiol esters and boronic acids. organic-chemistry.org |

Expansion of Applications in Materials Science

This compound is a promising candidate for creating advanced materials due to the electronic properties of the thiophene ring. chemimpex.com Thiophene-based compounds are central to materials science, particularly in organic electronics. researchgate.net Future work will likely extend its use beyond current applications. chemimpex.com

Potential growth areas in materials science include:

Conductive Polymers and Organic Electronics: While already used in fabricating conductive polymers, there is significant room to design and synthesize novel thiophene-containing conjugated polymers. chemimpex.comrsc.org By using this compound in Suzuki polycondensation reactions, new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs) can be developed. sigmaaldrich.comresearchgate.net The formyl group offers a site for post-polymerization modification, allowing for the fine-tuning of electronic properties.

Supramolecular Materials: The boronic acid moiety can form reversible covalent bonds with diols, while the thiophene ring can participate in π-stacking interactions. nih.govscispace.com This dual functionality can be exploited to construct complex, self-assembling supramolecular structures for applications in sensing or as smart materials that respond to chemical stimuli. scispace.com

Advanced Sensors: Boronic acids are widely used as receptors for saccharides and other diol-containing compounds. nih.govnih.govacs.org The electrochemical activity of the thiophene unit in this compound could be harnessed to create electrochemically controllable sensors, where the binding affinity can be modulated by an external electrical potential. mdpi.com Future research could focus on developing highly selective sensors for specific biological analytes or environmental contaminants.

Table 2: Potential Future Applications in Materials Science

| Application Area | Research Goal | Key Features of Compound |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Synthesize novel semiconducting polymers with high charge mobility. | Thiophene backbone for conductivity; formyl group for modification. sigmaaldrich.comresearchgate.net |

| Chemosensors | Develop selective sensors for saccharides or other diols. | Boronic acid for diol binding; thiophene for electrochemical signaling. nih.govmdpi.com |

| Supramolecular Assemblies | Create responsive materials and "smart" gels. | Reversible boronate ester formation and π-stacking of thiophene rings. scispace.com |

| Organic Photovoltaics (OPVs) | Design new donor-acceptor polymers for efficient solar cells. | Tunable electronic properties via the formyl and boronic acid groups. chemimpex.com |

Advanced Drug Discovery and Development Initiatives

This compound serves as a valuable scaffold in medicinal chemistry. chemimpex.commdpi.com Its established roles as a precursor to PARP-1 inhibitors and AmpC β-lactamase inhibitors highlight its therapeutic potential. sigmaaldrich.comtcichemicals.com Future drug discovery efforts are expected to build upon these foundations.

Key initiatives may include:

Broadening Inhibitor Profiles: The compound could be used as a starting point to design inhibitors for other enzyme classes. Boronic acids are known to target serine proteases, and the unique structure of this molecule could lead to the development of novel inhibitors for diseases ranging from viral infections to inflammatory disorders. drugdiscoverytrends.commdpi.com

Fragment-Based Drug Design: The molecule itself can be considered a key fragment for building more complex drug candidates. Its ability to participate in various coupling reactions allows for its incorporation into larger, more diverse molecular libraries for screening against a wide range of biological targets. chemrxiv.org

Bioconjugation and Targeted Delivery: The boronic acid group can react with diols present on biomolecules, such as those on cell surfaces or specific proteins. nih.gov This reactivity could be harnessed to develop targeted drug delivery systems or diagnostic probes where the molecule selectively binds to cancer cells or other pathological tissues.

Table 3: Summary of Future Drug Discovery Initiatives

| Initiative | Therapeutic Target/Goal | Rationale | Relevant Precedent |

|---|---|---|---|

| Optimization of PARP-1 Inhibitors | Cancer Therapy | Use as a starting material for more potent and selective inhibitors. | The related compound, 2-formyl-3-thiopheneboronic acid, is a known starting material for PARP-1 inhibitors. sigmaaldrich.com |

| Development of Novel β-Lactamase Inhibitors | Combating Antibiotic Resistance | Modify the core structure to target a wider range of bacterial β-lactamases. | This compound has shown inhibitory activity against AmpC β-lactamase. tcichemicals.com |

| Targeting Serine Proteases | Anti-inflammatory, Anti-viral | The boronic acid moiety is a known pharmacophore for serine protease inhibition. drugdiscoverytrends.commdpi.com | Boronic acid-based drugs like Bortezomib (B1684674) are successful proteasome inhibitors. nih.gov |

| Bioconjugation for Diagnostics | Medical Imaging and Sensing | Utilize the diol-binding capability for selective labeling of biomolecules. | Boronic acids are used for carbohydrate recognition and bioconjugation. nih.govresearchgate.net |

Integration with Flow Chemistry and Automation

To maximize the potential of this compound in both materials and medicine, its synthesis and subsequent reactions must be efficient, scalable, and safe. The integration of continuous flow chemistry and automated synthesis platforms is a crucial future direction.

Improved Reaction Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This is particularly advantageous for managing sensitive reactions like borylations or mitigating side reactions like protodeboronation that can plague batch syntheses of thienylboronic acids. researchgate.netntnu.no

Scalability and Safety: Transitioning syntheses from batch to flow processes can enable safer scale-up of reactions, especially those that are highly exothermic or involve hazardous reagents. This will be critical for the commercial production of materials or active pharmaceutical ingredients derived from this compound.

High-Throughput Screening and Library Synthesis: Automated platforms can rapidly perform numerous reactions in parallel. chemrxiv.org This technology could be applied to this compound to quickly explore a wide range of reaction conditions or to synthesize large libraries of derivatives for high-throughput screening in drug discovery and materials science applications. chemrxiv.org The recent development of automated capsule-based systems for Suzuki couplings exemplifies this trend. chemrxiv.org

The adoption of these modern technologies will accelerate the research and development cycle, enabling the unique properties of this compound to be translated into practical applications more rapidly.

Q & A

Basic: What are the key challenges in synthesizing (3-formylthiophen-2-yl)boronic acid, and how can they be methodologically addressed?

Answer:

Synthesis of this compound faces challenges due to the reactivity of the boronic acid group and the sensitivity of the formyl moiety. Boronic acids are prone to dehydration, forming boroxines, which complicates purification . To mitigate this:

- Stepwise Synthesis : Start with protected intermediates (e.g., boronic esters) to enhance stability during multi-step reactions .

- Purification Techniques : Use HPLC or flash chromatography under inert conditions to isolate the final product, avoiding prolonged exposure to moisture .

- Derivatization : Convert boronic acids to esters (e.g., with pinacol) for easier handling, followed by deprotection under mild acidic conditions .

Basic: What analytical methods are recommended for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : and NMR to confirm the thiophene backbone and formyl/boronic acid groups. NMR can verify boronic acid integrity .

- Mass Spectrometry : MALDI-TOF or ESI-MS with prior derivatization (e.g., diol complexation) to prevent boroxine artifacts .

- Infrared Spectroscopy (IR) : Detect characteristic B-O (1350–1310 cm) and C=O (1690–1650 cm) stretches .

Basic: How can researchers assess the binding affinity of this compound with diol-containing biomolecules?

Answer:

- Fluorescence Titration : Monitor fluorescence quenching/enhancement upon binding to sugars (e.g., fructose, glucose) at physiological pH .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, K) for diol interactions .

- Competitive Assays : Use known boronic acid-diol pairs (e.g., phenylboronic acid vs. target) to quantify relative affinities .

Advanced: What computational approaches are suitable for predicting the electronic and structural properties of this compound?

Answer:

- DFT Calculations : B3LYP/6-311++G(d,p) basis set to optimize geometry, analyze frontier orbitals (HOMO/LUMO), and predict tautomerism (e.g., boronic acid vs. boroxine forms) .